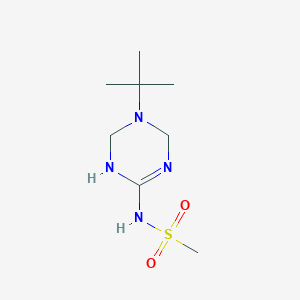

![molecular formula C13H8Cl3NO4S B6118712 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)

4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzoic acid, with a sulfonyl amino group attached to the benzene ring . It has been studied in the context of inhibiting the NS5B polymerase of the Hepatitis C virus .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sulfone was oxidized by heating at reflux with CrO3 in glacial acetic acid to produce a carboxylic acid. This acid was then reacted with thionyl dichloride to produce a benzoyl chloride, which was used in the N-acylation reaction of valine .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray diffraction . The crystal structure of a similar compound in complex with the HCV NS5B polymerase has been determined .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other aromatic compounds. Electrophilic aromatic substitution is a common reaction for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be similar to those of other aromatic compounds. For instance, benzoic acid is known to be a crystalline solid with a faintly pleasant odor .科学的研究の応用

Medicinal Chemistry: Inhibitor Design

This compound has been utilized in the design of inhibitors targeting the NS5B polymerase of the Hepatitis C virus (HCV) . The crystal structure of the HCV NS5B polymerase in complex with this compound has provided insights into the development of potent non-nucleoside inhibitors, which are crucial for antiviral drug design.

Organic Synthesis: Suzuki–Miyaura Coupling

In the realm of organic synthesis, particularly in Suzuki–Miyaura coupling reactions, this compound’s derivatives can act as intermediates . The coupling process benefits from the mild and functional group tolerant conditions, and the derivatives of this compound may facilitate the transmetalation step with palladium complexes.

Biochemistry: Enzyme Interaction Studies

The interaction of this compound with enzymes, as demonstrated with the HCV NS5B polymerase, is significant for understanding enzyme inhibition and mechanism of action . This knowledge is fundamental for the development of biochemical assays and the discovery of new therapeutic agents.

Pharmacology: Drug Development

In pharmacology, the structural motif of this compound is significant for the synthesis of sulfonamides, which are prominent in various pharmaceuticals, especially antibiotics . The compound’s role in the development of HCV polymerase inhibitors also highlights its importance in antiviral drug development .

将来の方向性

作用機序

Target of Action

The primary target of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid is the Hepatitis C virus NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus, making it a key target for antiviral drugs .

Mode of Action

The compound interacts with the NS5B polymerase by binding to its thumb pocket 2 . This binding inhibits the polymerase’s function, thereby preventing the replication of the Hepatitis C virus .

Biochemical Pathways

The inhibition of the NS5B polymerase disrupts the viral replication pathway of the Hepatitis C virus . This disruption prevents the virus from multiplying, which can help to control the spread of the virus within the host organism .

Pharmacokinetics

The compound’s effectiveness against the hepatitis c virus suggests that it has sufficient bioavailability to reach its target within the body .

Result of Action

By inhibiting the NS5B polymerase, 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid prevents the replication of the Hepatitis C virus . This can help to reduce the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .

Action Environment

The efficacy and stability of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other medications, the patient’s overall health status, and the specific strain of the Hepatitis C virus present

特性

IUPAC Name |

4-[(2,4,5-trichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO4S/c14-9-5-11(16)12(6-10(9)15)22(20,21)17-8-3-1-7(2-4-8)13(18)19/h1-6,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKGDOBWAMRATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)

![5-(2-furyl)-7-(trifluoromethyl)-2-[(2,4,6-trimethyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6118638.png)

![4-{[[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6118645.png)

![3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6118649.png)

![3-[1-(2-furylmethyl)-2-piperidinyl]pyridine hydrochloride](/img/structure/B6118653.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6118659.png)

![ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B6118666.png)

![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)

![7-(3,4-difluorobenzyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6118678.png)

![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6118681.png)

![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)